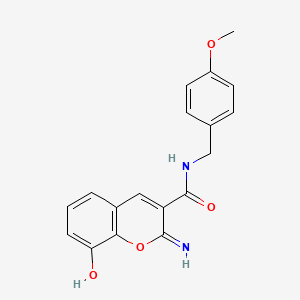![molecular formula C16H17NO3 B4845694 N-[4-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B4845694.png)
N-[4-(2-methoxyethoxy)phenyl]benzamide
Overview
Description
N-[4-(2-methoxyethoxy)phenyl]benzamide, also known as ME0328, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been studied for its various biochemical and physiological effects.
Mechanism of Action
N-[4-(2-methoxyethoxy)phenyl]benzamide acts as an HDAC inhibitor, which leads to the accumulation of acetylated histones and other proteins in the cell. This, in turn, leads to changes in gene expression and cellular processes. N-[4-(2-methoxyethoxy)phenyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential anti-cancer agent.
Biochemical and Physiological Effects:
N-[4-(2-methoxyethoxy)phenyl]benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and prevent fibrosis. N-[4-(2-methoxyethoxy)phenyl]benzamide has also been found to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[4-(2-methoxyethoxy)phenyl]benzamide in lab experiments is its specificity for HDAC inhibition. N-[4-(2-methoxyethoxy)phenyl]benzamide has been found to selectively inhibit HDAC1 and HDAC2, which are enzymes involved in the regulation of gene expression. This makes it a useful tool for studying the role of HDACs in cellular processes. However, one of the limitations of using N-[4-(2-methoxyethoxy)phenyl]benzamide is its relatively low potency compared to other HDAC inhibitors. This may limit its use in certain experiments where high potency is required.
Future Directions
There are several future directions for research on N-[4-(2-methoxyethoxy)phenyl]benzamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy in different types of cancer and to investigate its mechanism of action. Another area of interest is its potential as a treatment for fibrosis, which is a common complication of many chronic diseases. N-[4-(2-methoxyethoxy)phenyl]benzamide has been shown to inhibit the activity of fibroblasts, which are cells involved in the development of fibrosis. Further studies are needed to determine its efficacy in animal models of fibrosis and to investigate its mechanism of action. Finally, N-[4-(2-methoxyethoxy)phenyl]benzamide has been found to improve insulin sensitivity and glucose tolerance in animal models of diabetes. Further studies are needed to determine its potential as a treatment for diabetes and to investigate its mechanism of action.
Scientific Research Applications
N-[4-(2-methoxyethoxy)phenyl]benzamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. N-[4-(2-methoxyethoxy)phenyl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been found to have therapeutic potential in the treatment of cancer, neurodegenerative diseases, and other conditions.
properties
IUPAC Name |
N-[4-(2-methoxyethoxy)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-11-12-20-15-9-7-14(8-10-15)17-16(18)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPQKXOGTZWAAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methoxyethoxy)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[({[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4845611.png)
![N-(2-methoxy-5-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4845615.png)
![N-(2,3-dimethylphenyl)-N'-[1-(4-ethylphenyl)ethyl]thiourea](/img/structure/B4845618.png)

![methyl 4-[({[1-(4-tert-butylphenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4845629.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4845637.png)
![N-ethyl-2-methoxy-5-{[(1-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4845639.png)
![4-[(2,4-dichlorophenoxy)acetyl]thiomorpholine](/img/structure/B4845659.png)
![3-{[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B4845672.png)
![1-benzyl-4-(difluoromethyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4845677.png)
![ethyl 3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4845686.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride](/img/structure/B4845692.png)

